molecular formula C7H4Cl3NO2 B13692560 4-Chloro-1-(dichloromethyl)-2-nitrobenzene

4-Chloro-1-(dichloromethyl)-2-nitrobenzene

Cat. No.: B13692560
M. Wt: 240.5 g/mol
InChI Key: MRYKIQRPHLJQJQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(dichloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5Cl3NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a dichloromethyl group, and a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(dichloromethyl)-2-nitrobenzene typically involves the chlorination of 4-chloro-2-nitrotoluene. The reaction is carried out in the presence of a chlorinating agent such as phosphorus trichloride or sulfuryl chloride. The reaction conditions usually include elevated temperatures and sometimes the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing 4-chloro-2-nitrotoluene. The reaction mixture is maintained at a controlled temperature to ensure complete chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(dichloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Chloro-1-(dichloromethyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(dichloromethyl)-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These interactions can affect biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(dichloromethyl)benzene
  • 4-Chloro-2-nitrotoluene
  • 4-Chloro-1-nitrobenzene

Uniqueness

4-Chloro-1-(dichloromethyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a dichloromethyl group on the benzene ring

Properties

Molecular Formula

C7H4Cl3NO2

Molecular Weight

240.5 g/mol

IUPAC Name

4-chloro-1-(dichloromethyl)-2-nitrobenzene

InChI

InChI=1S/C7H4Cl3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H

InChI Key

MRYKIQRPHLJQJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

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